2-(Butanoylamino)-2-ethylbutanoic acid

Description

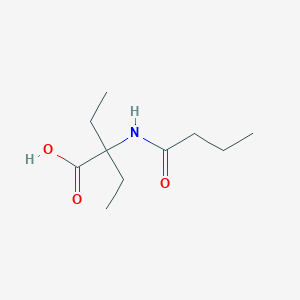

2-(Butanoylamino)-2-ethylbutanoic acid is a branched-chain carboxylic acid derivative featuring a butanoyl (C₃H₇CO-) amino group and an ethyl substituent at the α-carbon of the butanoic acid backbone.

Properties

CAS No. |

141745-60-0 |

|---|---|

Molecular Formula |

C10H19NO3 |

Molecular Weight |

201.26 g/mol |

IUPAC Name |

2-(butanoylamino)-2-ethylbutanoic acid |

InChI |

InChI=1S/C10H19NO3/c1-4-7-8(12)11-10(5-2,6-3)9(13)14/h4-7H2,1-3H3,(H,11,12)(H,13,14) |

InChI Key |

LIHPVECKDVRYTB-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC(CC)(CC)C(=O)O |

Canonical SMILES |

CCCC(=O)NC(CC)(CC)C(=O)O |

Synonyms |

Butanoic acid, 2-ethyl-2-[(1-oxobutyl)amino]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Features :

- Backbone: Butanoic acid (C₄H₈O₂) with modifications at the α-carbon.

Synthesis Pathway :

Based on methodologies from and , the compound could be synthesized via:

Acylation: Reaction of 2-amino-2-ethylbutanoic acid with butanoyl chloride in a polar aprotic solvent (e.g., DMAc).

Activation : Use of thionyl chloride (SOCl₂) to generate reactive intermediates, as demonstrated in the preparation of diacid chlorides .

Comparison with Structural Analogs

2-Amino-2-methylbutanoic Acid (CAS 595-39-1)

Structural Differences :

- Substituents : Methyl group at α-carbon vs. ethyl group in the target compound.

- Functional Groups: Primary amino (-NH₂) vs. butanoylamino (-NHCOC₃H₇).

Physicochemical Properties :

2-Ethylbutanoic Acid (CAS 88-09-5)

Structural Differences :

- Functionalization: Lacks the amino and butanoylamino groups, making it a simple branched fatty acid.

Key Data :

Research Findings :

2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (CAS 115527-63-4)

Structural Differences :

- Aromatic vs. Aliphatic: Benzoyl group vs. butanoyl group.

Comparative Analysis :

Pharmaceutical Relevance

- Inhibitor Design: Compounds like 2-(butanoylamino) derivatives are explored for targeting human dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis .

- Chiral Polymers: Analogous to , the target compound could be incorporated into optically active polymers for catalysis or separation technologies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.